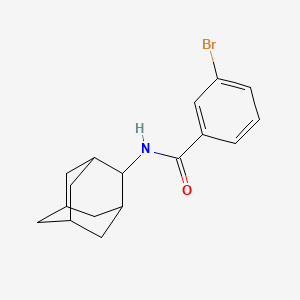![molecular formula C17H20N2O3 B5759660 N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide, also known as MMMPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMMPA is a small molecule that has shown promising results in various experiments, and its potential uses are being explored in different fields of research.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide for lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one limitation of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide. One area of research is the development of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide as a therapeutic agent for neurological disorders. Another area of research is the development of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide as a drug delivery system. In addition, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide and its potential uses in different fields of research.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide is a multi-step process that involves several chemical reactions. The primary starting material for the synthesis is 2-methoxyphenol, which is reacted with thionyl chloride to form 2-methoxyphenyl chloroformate. This intermediate is then reacted with 2-[(methylamino)methyl]phenol to form the desired product, N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been investigated for its potential use in drug delivery systems.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(methylaminomethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-18-11-13-7-3-5-9-15(13)22-12-17(20)19-14-8-4-6-10-16(14)21-2/h3-10,18H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFGNDDLRDZZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)
![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5759622.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)
![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)

